N-Nitrosopiperidine

描述

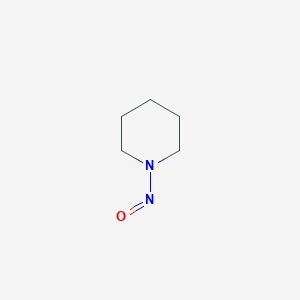

N-Nitrosopiperidine is a chemical compound with the molecular formula C₅H₁₀N₂O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. This compound is known for its potent carcinogenic properties, particularly in the esophagus and nasal cavity of rats . It is also considered a possible causative agent for human esophageal cancer .

准备方法

Synthetic Routes and Reaction Conditions: N-Nitrosopiperidine can be synthesized through the nitrosation of piperidine. This process typically involves the reaction of piperidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: N-Nitrosopiperidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, including nitroso derivatives and other oxidized species.

Reduction: Reduction of this compound can lead to the formation of piperidine and other reduced products.

Substitution: this compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Products include nitroso derivatives and other oxidized species.

Reduction: Products include piperidine and other reduced species.

Substitution: Products vary depending on the nucleophile used.

科学研究应用

Carcinogenic Mechanisms

Research has established NPIP as a significant esophageal carcinogen in animal models, particularly in rats. The compound's carcinogenicity is attributed to its metabolic activation, primarily through α-hydroxylation processes facilitated by specific cytochrome P450 enzymes. Studies indicate that NPIP is metabolized more efficiently in the esophagus than in the liver, leading to tissue-specific tumor formation .

Key Findings:

- Metabolic Activation : NPIP undergoes α-hydroxylation to form 2-hydroxytetrahydro-2H-pyran (2-OH-THP), which is a critical step in its carcinogenic pathway. The rate of this reaction is significantly higher compared to structurally similar compounds like N-nitrosopyrrolidine (NPYR) in esophageal tissues .

- Cytochrome P450 Involvement : Cytochrome P450 2A3 plays a pivotal role in the preferential activation of NPIP, suggesting that variations in enzyme expression can influence cancer risk associated with dietary nitrosamines .

Dietary Implications and Cancer Risk

Recent epidemiological studies have linked dietary intake of nitrosamines, including NPIP, with increased risks of hepatocellular carcinoma (HCC). A comprehensive case-control study involving over 800 HCC cases found that higher consumption of NPIP was associated with a significantly elevated risk of developing liver cancer .

Statistical Insights:

- The odds ratio for HCC risk associated with high NPIP intake was reported as 2.52 (95% CI = 1.62–3.94), indicating a strong correlation between dietary nitrosamines and cancer incidence .

Environmental and Occupational Exposure

NPIP has been detected in various environmental samples, including fermented fish products, raising concerns about exposure through diet. Additionally, occupational exposure to NPIP has been documented in industries where nitrosamines are prevalent, necessitating stringent safety measures to mitigate health risks .

Health Hazards:

- Acute exposure can lead to eye irritation and chronic exposure is linked to several types of cancer including stomach and liver cancer .

Case Study: Dietary N-Nitroso Compounds

A significant study conducted in Thailand assessed the dietary intake of N-nitroso compounds among patients diagnosed with HCC. The findings underscored the importance of considering dietary sources of NPIP as potential risk factors for liver cancer development .

Research on Metabolic Pathways

Another pivotal study focused on the comparative metabolism of NPIP and NPYR, revealing that esophageal microsomes convert NPIP at a much higher rate than liver microsomes do for either compound. This suggests that dietary habits affecting gastric acidity could influence the activation rates of these carcinogens .

Summary Table of Key Research Findings

作用机制

The carcinogenic effects of N-Nitrosopiperidine are primarily due to its metabolic activation. Under physiological conditions, this compound is stable but requires cytochrome P450-directed hydroxylation at the carbon atoms adjacent to the nitroso group to form α-hydroxy this compound ester. This metabolite can react with DNA, leading to mutations and the initiation of carcinogenesis . The primary molecular targets include DNA and various enzymes involved in cell cycle regulation and apoptosis .

相似化合物的比较

N-Nitrosopiperidine is structurally similar to other nitrosamines such as N-Nitrosopyrrolidine, N-Nitrosomorpholine, and N-Nitrosodimethylamine. it exhibits unique properties:

N-Nitrosopyrrolidine: Induces liver tumors but not esophageal tumors in rats.

N-Nitrosomorpholine: Known for its mutagenic and carcinogenic properties in various animal models.

N-Nitrosodimethylamine: A potent carcinogen found in various environmental and industrial settings.

This compound’s unique ability to induce esophageal and nasal cavity tumors in rats distinguishes it from these similar compounds .

生物活性

N-Nitrosopiperidine (NPIP) is a potent carcinogenic compound that has garnered significant attention in toxicological and epidemiological research. This article delves into the biological activity of NPIP, highlighting its metabolic pathways, carcinogenic effects, and relevant case studies.

Chemical Structure and Properties

This compound is an N-nitroso compound formed by the reaction of piperidine with nitrous acid. Its chemical formula is , and it is characterized by a nitroso group attached to a piperidine ring. This structure contributes to its biological activity, particularly its ability to induce carcinogenesis.

Metabolic Activation

The metabolic activation of NPIP is crucial for understanding its carcinogenic potential. Research indicates that NPIP undergoes metabolic conversion primarily in the liver and esophagus, leading to the formation of reactive intermediates that can interact with DNA.

- Metabolic Pathways : NPIP is metabolized by cytochrome P450 enzymes, particularly CYP2A3 in rats, which preferentially activates NPIP compared to structurally similar compounds like N-nitrosopyrrolidine (NPYR). Studies have shown that NPIP is converted to α-hydroxylated metabolites, which are critical for its carcinogenicity .

- DNA Interaction : The metabolites formed from NPIP can form DNA adducts, leading to mutagenic changes. For instance, studies have demonstrated that NPIP can induce the formation of N7-methylguanine adducts in rat liver DNA, which are indicative of DNA damage and potential mutagenesis .

Carcinogenic Effects

NPIP has been identified as a potent carcinogen in various animal models, particularly in rats. Its carcinogenic effects are primarily observed in the esophagus and nasal tissues.

- Esophageal Carcinogenesis : In experimental studies, NPIP has been shown to induce esophageal tumors in rats. The mechanism involves tissue-specific metabolic activation leading to localized DNA damage . The α-hydroxylation pathway is significantly more active in esophageal microsomes compared to liver microsomes, suggesting a reason for its esophageal specificity .

- Hepatocellular Carcinoma : Epidemiological studies have linked dietary intake of NPIP with increased risks of hepatocellular carcinoma (HCC). A case-control study in Thailand found that higher consumption of N-nitroso compounds, including NPIP, was associated with elevated HCC risk, particularly among individuals with chronic hepatitis virus infections .

Case Studies and Epidemiological Evidence

Several case studies have highlighted the role of NPIP in cancer development:

- Thailand Case-Control Study : A comprehensive study involving 827 HCC cases and 1,013 controls found that high dietary intake of NPIP was associated with a 2.52-fold increase in HCC risk (95% CI = 1.62–3.94) when comparing the highest quartile of intake to the lowest .

- Food Sources : Investigations into traditional Thai foods revealed significant levels of NPIP in fermented fish products. This exposure pathway underscores the importance of dietary habits in cancer risk associated with nitrosamines .

Data Summary

The following table summarizes key findings related to the biological activity and carcinogenic potential of this compound:

属性

IUPAC Name |

1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021060 | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosopiperidine appears as light yellow oil or liquid. May be a carcinogen., Yellow liquid; [HSDB], Light yellow oil or liquid. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

423 °F at 721 mmHg (NTP, 1992), 219 °C, BP: 109 °C at 20 mm Hg, 423 °F at 721 mmHg | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Soluble in water (7.7%) and in organic solvents and lipids, Soluble in hydrochloric acid, In water, 7.65X10+4 mg/L at 24 °C | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0631 at 65.3 °F (NTP, 1992) - Denser than water; will sink, 1.0631 g/cu cm at 18.5 °C, 1.0631 at 65.3 °F | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 [mmHg], 9.20X10-2 mm Hg at 20 °C | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

N-nitroso compounds (NOCs) may be implicated in human colon carcinogenesis, but the toxicological mechanisms involved have not been elucidated. Because it was previously demonstrated that nitrosamines and nitrosamides, representing two classes of NOC, induce distinct gene expression effects in colon cells that are particularly related to oxidative stress, we hypothesized that different radical mechanisms are involved. Using electron spin resonance spectroscopy, we investigated the radical-generating properties of genotoxic NOC concentrations in human colon adenocarcinoma cells (Caco-2). Cells were exposed to nitrosamides (N-methyl-N'-nitro-N-nitrosoguanidine and N-methyl-N-nitrosourea) or nitrosamines (N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosopiperidine, and N-nitrosopyrrolidine). Nitrosamines caused formation of reactive oxygen species (ROS) and carbon-centered radicals, which was further stimulated in the presence of Caco-2 cells. N-methyl-N-nitrosourea exposure resulted in a small ROS signal, and formation of nitrogen-centered radicals (NCRs), also stimulated by Caco-2 cells. N-methyl-N'-nitro-N-nitrosoguanidine did not cause radical formation at genotoxic concentrations, but at increased exposure levels, both ROS and NCR formation was observed. By associating gene expression patterns with ROS formation, several cellular processes responding to nitrosamine exposure were identified, including apoptosis, cell cycle blockage, DNA repair, and oxidative stress. These findings suggest that following NOC exposure in Caco-2 cells, ROS formation plays an important role in deregulation of gene expression patterns that may be relevant for the process of chemical carcinogenesis in the human colon, in addition to the role of DNA alkylation., N-Nitrosopiperidine is a potent rat nasal carcinogen whereas N-nitrosopyrrolidine, a hepatic carcinogen, is weakly carcinogenic in the nose. N-nitrosopiperidine and N-nitrosopyrrolidine may be causative agents in human cancer. P450-catalyzed alpha-hydroxylation is the key activation pathway by which these nitrosamines elicit their carcinogenic effects. We hypothesize that the differences in N-nitrosopiperidine and N-nitrosopyrrolidine metabolic activation in the nasal cavity contribute to their differing carcinogenic activities. In this study, the kinetics of tritium-labeled N-nitrosopiperidine or N-nitrosopyrrolidine alpha-hydroxylation mediated by Sprague-Dawley rat nasal olfactory or respiratory microsomes were investigated. To compare alpha-hydroxylation rates of the two nitrosamines, tritiated 2-hydroxytetrahydro-2H-pyran and 2-hydroxy-5-methyltetrahydrofuran, the major N-nitrosopiperidine alpha-hydroxylation products, and tritiated 2-hydroxytetrahydrofuran, the major N-nitrosopyrrolidine alpha-hydroxylation product, were quantitated by HPLC with UV absorbance and radioflow detection. These microsomes catalyzed the alpha-hydroxylation of N-nitrosopiperidine more efficiently than that of N-nitrosopyrrolidine. K(M) values for N-nitrosopiperidine were lower as compared to those for N-nitrosopyrrolidine (13.9-34.7 vs 484-7660 uM). Furthermore, catalytic efficiencies (V(max)/K(M)) of N-nitrosopiperidine were 20-37-fold higher than those of N-nitrosopyrrolidine. Previous studies showed that P450 2A3, present in the rat nose, also exhibited this difference in catalytic efficiency. For both types of nasal microsomes, coumarin (100 uM), a P450 2A inhibitor, inhibited N-nitrosopiperidine and N-nitrosopyrrolidine alpha-hydroxylation from 63.8 to 98.5%. Furthermore, antibodies toward P450 2A6 inhibited nitrosamine alpha-hydroxylation in these microsomes from 68.8 to 78.4% whereas antibodies toward P450 2E1 did not inhibit these reactions. Further immunoinhibition studies suggest some role for P450 2G1 in N-nitrosopiperidine metabolism by olfactory microsomes. In conclusion, olfactory and respiratory microsomes from rat nasal mucosa preferentially activate N-nitrosopiperidine over N-nitrosopyrrolidine with P450 2A3 likely playing a key role. These results are consistent with local metabolic activation of nitrosamines as a contributing factor in their tissue-specific carcinogenicity., N'-Nitrosonornicotine (NNN) and N-nitrosopiperidine (NPIP) are potent esophageal and nasal cavity carcinogens in rats and pulmonary carcinogens in mice. N-Nitrosopyrrolidine (NPYR) induces mainly liver tumors in rats and is a weak pulmonary carcinogen in mice. These nitrosamines may be causative agents in human cancer. alpha-Hydroxylation is believed to be the key activation pathway in their carcinogenesis. P450 2As are important enzymes of nitrosamine alpha-hydroxylation. Therefore, a structure-activity relationship study of rat P450 2A3, mouse P450 2A4 and 2A5, and human P450 2A6 and 2A13 was undertaken to compare the catalytic activities of these enzymes for alpha-hydroxylation of (R)-NNN, (S)-NNN, NPIP, and NPYR. Kinetic parameters differed significantly among the P450 2As although their amino acid sequence identities were 83% or greater. For NNN, alpha-hydroxylation can occur at the 2'- or 5'-carbon. P450 2As catalyzed 5'-hydroxylation of (R)- or (S)-NNN with Km values of 0.74-69 microM. All of the P450 2As except P450 2A6 catalyzed (R)-NNN 2'-hydroxylation with Km values of 0.73-66 microM. (S)-NNN 2'-hydroxylation was not observed. Although P450 2A4 and 2A5 differ by only 11 amino acids, they were the least and most efficient catalysts of NNN 5'-hydroxylation, respectively. The catalytic efficiencies (kcat/Km) for (R)-NNN differed by 170-fold whereas there was a 46-fold difference for (S)-NNN. In general, P450 2As catalyzed (R)- and (S)-NNN 5'-hydroxylation with significantly lower Km and higher kcat/Km values than NPIP or NPYR alpha-hydroxylation (p <0.05). Furthermore, P450 2As were better catalysts of NPIP alpha-hydroxylation than NPYR. P450 2A4, 2A5, 2A6, and 2A13 exhibited significantly lower Km and higher kcat/Km values for NPIP than NPYR alpha-hydroxylation (p <0.05), similar to previous reports with P450 2A3. Taken together, these data indicate that critical P450 2A residues determine the catalytic activities of NNN, NPIP, and NPYR alpha-hydroxylation., N-nitrosopiperidine is a potent esophageal carcinogen in rats whereas structurally similar N-nitrosopyrrolidine induces liver, but not esophageal tumors. N-Nitrosopiperidine is a possible causative agent for human esophageal cancer. Our goal is to explain mechanistically these differing carcinogenic activities in the esophagus. We hypothesize that differences in metabolic activation of these nitrosamines could be one factor accounting for their differing carcinogenicity. alpha-Hydroxylation is the key metabolic activation pathway leading to nitrosamine-induced carcinogenesis. In this study, we examined the alpha-hydroxylation rates of [3,4-(3)H]N-nitrosopiperidine and [3,4-(3)H]N-nitrosopyrrolidine by male F344 rat esophageal and liver microsomes. The major alpha-hydroxylation products of N-nitrosopiperidine and N-nitrosopyrrolidine, 2-hydroxytetrahydro-2H-pyran (2-OH-THP) and 2-hydroxytetrahydrofuran (2-OH-THF), respectively, were monitored by high performance liquid chromatography with radioflow detection. N-Nitrosopiperidine or N-nitrosopyrrolidine (4 uM) was incubated with varying concentrations of esophageal microsomes and co-factors. Microsomes converted N-nitrosopiperidine to 2-OH-THP with a 40-fold higher velocity than N-nitrosopyrrolidine to 2-OH-THF. Similar results were observed in studies with N-nitrosopiperidine and N-nitrosopyrrolidine at substrate concentrations between 4 and 100 micro M. Kinetics of N-nitrosopiperidine alpha-hydroxylation were biphasic; K(M) values were 312 +/- 50 and 1600 +/- 312 uM. Expressed cytochrome P450 2A3, found in low levels in rat esophagus, was a good catalyst of N-nitrosopiperidine alpha-hydroxylation (K(M) = 61.6 +/- 20.5 uM), but a poor catalyst of N-nitrosopyrrolidine alpha-hydroxylation (K(m) = 1198 +/- 308 uM). Cytochrome P450 2A3 may play a role in the preferential activation of N-nitrosopiperidine observed in rat esophagus. Liver microsomes metabolized N-nitrosopyrrolidine to 2-OH-THF (V(max)/K(M) = 3.23 pmol/min/mg/ uM) as efficiently as N-nitrosopiperidine to 2-OH-THP (V(max)/K(M) = 3.80-4.61 pmol/min/mg/ uM). We conclude that rat esophageal microsomes activate N-nitrosopiperidine but not N-nitrosopyrrolidine whereas rat liver microsomes activate N-nitrosopiperidine and N-nitrosopyrrolidine. These results are consistent with previous findings that tissue-specific activation of nitrosamines contributes to tissue-specific tumor formation. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow oil, Pale yellow | |

CAS No. |

100-75-4 | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N066XUL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for N-Nitrosopiperidine's (this compound) carcinogenicity?

A1: this compound exerts its carcinogenic effects through metabolic activation, primarily via alpha-hydroxylation. This process generates reactive intermediates that can form adducts with DNA, ultimately leading to mutations and tumor formation. [, ]

Q2: Which organs are primarily affected by this compound-induced carcinogenesis in rats?

A2: In rats, this compound predominantly induces tumors in the esophagus. This contrasts with its structural analog, N-Nitrosopyrrolidine, which primarily targets the liver. [, ]

Q3: What role does cytochrome P450 play in the metabolic activation of this compound?

A3: Cytochrome P450 enzymes, particularly those belonging to the 2A family, are crucial for the alpha-hydroxylation of this compound. Studies have shown that rat esophageal microsomes, while expressing low levels of cytochrome P450 2A3, exhibit preferential activation of this compound compared to N-Nitrosopyrrolidine. []

Q4: How does the presence of lipid affect the nitrosation process in the context of this compound formation?

A4: Interestingly, the presence of lipid alters the role of ascorbic acid in the nitrosation process. While ascorbic acid typically inhibits nitrosation in aqueous environments, in the presence of lipid, it promotes the formation of this compound. This effect is likely due to the reaction of nitric oxide (produced from ascorbic acid) with oxygen in the lipid phase, regenerating nitrosating species. []

Q5: What are the implications of the two-phase (aqueous and lipid) nature of the stomach for this compound formation?

A5: The two-phase nature of the stomach, with its aqueous gastric juice and the presence of dietary fats, significantly influences the dynamics of this compound formation. Factors such as the surface area of the interface between these phases and the composition of the lipid phase (e.g., presence of unsaturated fatty acids) impact the nitrosation process. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol.

Q7: What spectroscopic techniques have been used to characterize this compound and its derivatives?

A7: Several spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), have been employed to characterize this compound and its derivatives. [, , , , , ]

Q8: What insights were gained from NMR studies on this compound and its derivatives?

A8: NMR spectroscopy, particularly 13C NMR, has been instrumental in understanding the conformational preferences of this compound derivatives. Studies have revealed the orientation preference of α-methyl groups in these compounds, shedding light on their structural dynamics. []

Q9: What are the major urinary metabolites of this compound in rats?

A9: The primary urinary metabolites of this compound in rats include glutaric acid, 3-hydroxy-N-Nitrosopiperidine, and 4-hydroxy-N-Nitrosopiperidine. Interestingly, the levels of these metabolites, except for 1,5-pentanediol, are influenced by dietary ascorbic acid intake. []

Q10: What DNA adduct is primarily associated with this compound exposure?

A10: N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) is the primary DNA adduct detected in esophageal tissues of individuals exposed to this compound. This adduct serves as a critical biomarker for assessing this compound exposure and its potential link to esophageal cancer development. []

Q11: What makes THP-dG a valuable biomarker in the context of this compound exposure?

A11: THP-dG is a specific and quantifiable DNA adduct resulting from this compound metabolism. Its presence in DNA, particularly in target tissues like the esophagus, provides direct evidence of this compound exposure and its potential role in carcinogenesis. []

Q12: How does the structure of this compound relate to its carcinogenic potency compared to other nitrosamines?

A12: Studies comparing this compound to other nitrosamines, such as N-Nitrosopyrrolidine and N-Nitrosomorpholine, have revealed that subtle structural variations significantly influence their metabolic activation rates and target organ specificity, ultimately impacting their carcinogenic potency. [, ]

Q13: What is the significance of the double bond position in the carcinogenicity of unsaturated this compound isomers?

A13: Research on N-Nitroso-Δ3-piperidine and N-Nitroso-Δ2-piperidine has demonstrated that the position of the double bond within the piperidine ring alters the spectrum of tumors induced in rats. This highlights the critical role of even minor structural modifications in dictating the carcinogenicity of nitrosamines. [, ]

Q14: How does the presence of substituents on the piperidine ring affect the biological activity of this compound?

A14: Introducing substituents on the piperidine ring, such as methyl groups or a phenyl group, can significantly impact the conformational preferences of this compound derivatives, potentially influencing their metabolic pathways and interactions with biological targets. [, ]

Q15: What are the known toxic effects of this compound?

A15: this compound is primarily recognized for its potent carcinogenicity. Chronic exposure to this compound has been linked to a range of cancers, with the esophagus being a primary target in animal models. [, ]

Q16: What analytical methods are commonly employed for the detection and quantification of this compound and its metabolites?

A16: Gas chromatography coupled with mass spectrometry (GC-MS), often using techniques like tandem mass spectrometry (GC-MS-MS) or chemical ionization (GC-CI/MS), is widely used for sensitive and selective analysis of this compound and its metabolites in various matrices, including biological samples and food products. [, ]

Q17: What are the advantages of using GC-MS-MS for the analysis of volatile nitrosamines like this compound in urine?

A17: GC-MS-MS offers high sensitivity and selectivity, allowing for the detection of trace levels of volatile nitrosamines in complex matrices like urine. The use of isotopic dilution techniques further enhances the accuracy and precision of the analysis. []

Q18: How is liquid chromatography (LC) employed in the analysis of this compound and its reaction products?

A18: LC, particularly when coupled with UV-Vis or MS detection (LC-MS), proves valuable in separating and identifying this compound-derived DNA adducts, providing insights into the compound's genotoxic potential. [, , ]

Q19: What are the primary sources of this compound in the environment?

A19: this compound can form endogenously in the human body and is also found in various environmental sources, including tobacco smoke, certain foodstuffs, and industrial emissions. [, ]

Q20: How does the presence of this compound in food raise concerns regarding human health?

A20: The occurrence of this compound in certain food products, particularly processed meats and some spice premixes, raises concerns due to its potential to contribute to dietary exposure and increase the risk of this compound-associated cancers. [, ]

Q21: What research tools and models are crucial for studying the carcinogenicity and metabolism of this compound?

A21: In vitro models, such as primary cell cultures (e.g., hepatocytes) and microsomal assays, are valuable tools for investigating the metabolic activation and DNA-damaging potential of this compound. Animal models, particularly rodent models, are essential for in vivo studies examining the carcinogenicity and organ-specific effects of this compound. [, ]

Q22: What is the significance of utilizing both in vitro and in vivo models in this compound research?

A22: Combining in vitro and in vivo approaches provides a comprehensive understanding of this compound's mechanisms of action. In vitro models allow for controlled assessments of specific metabolic pathways or cellular responses, while in vivo studies provide insights into the compound's systemic effects and carcinogenic potential in a living organism. [, ]

Q23: What were some of the key discoveries that shaped our understanding of this compound's carcinogenicity?

A23: Early research recognizing the formation of this compound from precursors like piperidine and nitrite under acidic conditions marked a crucial milestone. Subsequent studies identifying its carcinogenic potency in animal models and its presence in various environmental and dietary sources further solidified its significance as a potential human carcinogen. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。